molecular formula C17H16O4 B3056793 4,4'-(Propane-2,2-diyl)dibenzoic acid CAS No. 7425-84-5

4,4'-(Propane-2,2-diyl)dibenzoic acid

Cat. No.: B3056793
CAS No.: 7425-84-5
M. Wt: 284.31 g/mol
InChI Key: XKACUVXWRVMXOE-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diyl)dibenzoic acid, also known as 4,4’- (1-methylethylidene)bis(benzoic acid), is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of two benzoic acid moieties connected by a propane-2,2-diyl bridge, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-2,2-diyl)dibenzoic acid typically involves the reaction of isophthalic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the acetone acts as the alkylating agent, introducing the propane-2,2-diyl bridge between the two benzoic acid units .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Propane-2,2-diyl)dibenzoic acid is carried out in large-scale reactors under controlled temperature and pressure conditions. The reaction mixture is usually heated to around 100-150°C to facilitate the alkylation process. After the reaction is complete, the product is purified through recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Propane-2,2-diyl)dibenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4,4’-(Propane-2,2-diyl)dibenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Propane-2,2-diyl)dibenzoic acid is unique due to its propane-2,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature makes it a valuable monomer for synthesizing high-performance polymers with excellent thermal and mechanical properties .

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)propan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-17(2,13-7-3-11(4-8-13)15(18)19)14-9-5-12(6-10-14)16(20)21/h3-10H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKACUVXWRVMXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322487
Record name 4,4'-(Propane-2,2-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-84-5
Record name 4,4′-(1-Methylethylidene)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7425-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 401367
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Propane-2,2-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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